

A Comparative Guide to Uncertainty in DACT Performance Measurement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-1,3,5-triazine-2,4-diamine-13C3

Cat. No.: B563095

[Get Quote](#)

For researchers, scientists, and drug development professionals relying on precise and reliable data transmission from monitoring equipment, understanding the performance and potential uncertainties of communication technologies is critical. This guide provides a detailed comparison of the traditional Digital Alarm Communicator Transmitter (DACT) with modern alternatives, focusing on the uncertainty associated with measuring a key performance parameter: signal transmission time.

A DACT is a device that transmits signals from a fire or security alarm panel to a central monitoring station over traditional telephone lines (POTS). While historically a standard, the performance of DACTs is now compared against newer technologies like IP/cellular and radio frequency communicators. This guide presents a detailed experimental protocol for measuring DACT signal transmission time, a comprehensive uncertainty budget for this measurement, and a comparison with alternative technologies.

Comparative Performance of Alarm Communication Technologies

The following table summarizes key performance metrics for DACTs and their common alternatives. The data highlights the significant differences in supervision intervals and typical signal transmission speeds.

Parameter	Digital Alarm Communicator Transmitter (DACT)	IP/Cellular Communicator	Radio Frequency (RF) Communicator
Primary Communication Path	Plain Old Telephone Service (POTS)	Internet Protocol (IP) / Cellular Network	Private Radio Network
Supervision Interval	6 hours ^[1]	60 minutes (for single path) ^{[1][2]}	Varies (often polled periodically) ^[1]
Typical Signal Transmission Time	Seconds to tens of seconds (up to 90s per NFPA 72) ^[3]	Nearly instantaneous (sub-second) ^[2]	Seconds
Vulnerability	Susceptible to phone line failure or being physically cut ^{[3][4]}	Dependent on internet/cellular service availability ^{[4][5]}	Can be affected by radio interference or topography ^[5]
Infrastructure Requirement	Two analog phone lines (historically) ^{[5][6]}	Broadband internet connection and/or cellular service ^[4]	Network of repeaters for a mesh network ^{[4][5]}

Experimental Protocol: DACT Signal Transmission Time Measurement

This protocol details the methodology for measuring the time elapsed from the moment a DACT seizes the telephone line to when it successfully transmits its signal and goes back on-hook.

Objective: To precisely measure the signal transmission time of a DACT unit.

Materials:

- DACT unit under test
- Fire alarm control panel (or signal initiator)
- Telephone line simulator

- Digital Storage Oscilloscope (DSO) with cursor measurement capabilities
- Two voltage probes
- Power supply for the DACT and control panel

Procedure:

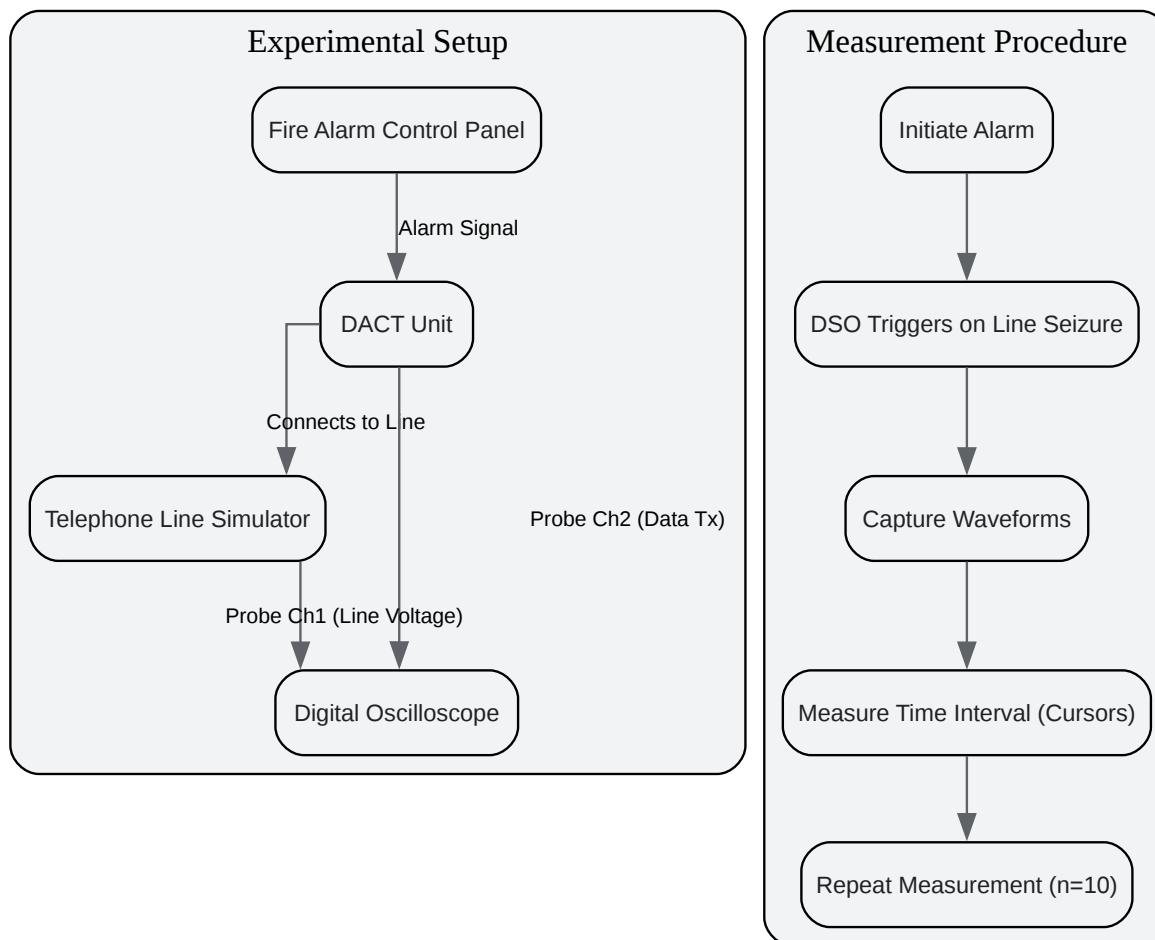
- Connect the DACT to the fire alarm control panel and the telephone line simulator.
- Connect the first oscilloscope probe (Channel 1) to the telephone line to monitor the line voltage (on-hook/off-hook status).
- Connect the second oscilloscope probe (Channel 2) to a data transmission indicator on the DACT (e.g., a specific pin or LED that indicates data transfer).
- Set the oscilloscope to trigger on the falling edge of the telephone line voltage (Channel 1), which indicates the DACT going off-hook to seize the line.
- Configure the oscilloscope to capture a single sequence of the DACT's operation.
- Initiate an alarm signal from the control panel to activate the DACT.
- The oscilloscope will trigger and capture the waveforms.
- Using the oscilloscope's time cursors, measure the time interval from the trigger point (start of line seizure) to the point where the data transmission on Channel 2 is complete and the line voltage on Channel 1 returns to its on-hook state.
- Repeat the measurement at least 10 times to obtain a statistically significant sample for Type A uncertainty analysis.

Uncertainty Budget for DACT Signal Transmission Time Measurement

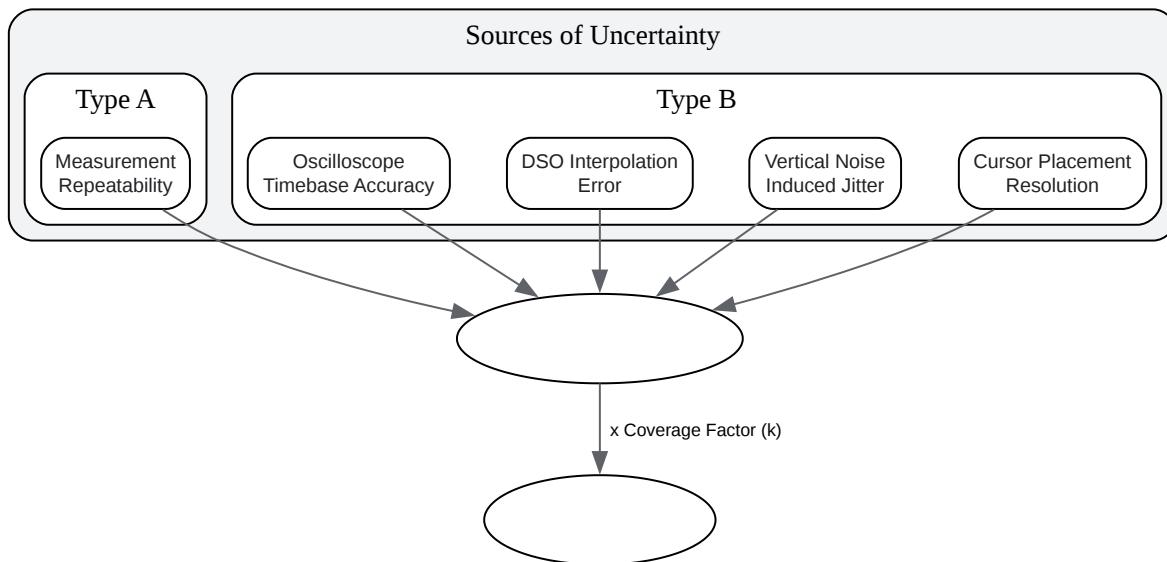
The following table outlines the sources of uncertainty in the experimental setup described above and calculates the combined and expanded uncertainty for a hypothetical measurement.

Measured Value (Mean): 8.52 seconds

Source of Uncertainty	Value (\pm)	Probability Distribution	Divisor	Standard Uncertainty (s)	Sensitivity Coefficient	Uncertainty Contribution (s)
<hr/>						
Type A Uncertainty						
<hr/>						
Repeatability of Measurement	0.05 s	Normal	1 (Std Dev)	0.0500	1	0.0500
<hr/>						
Type B Uncertainty						
<hr/>						
Oscilloscope Timebase Accuracy	2.13E-04 s (25 ppm of reading)[7]	Rectangular	$\sqrt{3}$	0.0001	1	0.0001
<hr/>						
Oscilloscope Interpolation Error	0.003 s	Rectangular	$\sqrt{3}$	0.0017	1	0.0017
<hr/>						
Vertical Noise Contribution	0.005 s	Normal	2	0.0025	1	0.0025
<hr/>						
Cursor Placement Resolution	0.001 s	Rectangular	$\sqrt{3}$	0.0006	1	0.0006
<hr/>						
Combined Standard Uncertainty (u_c)	0.0505					


Effective Degrees of Freedom	>50 (Welch- Satterthwai te)
Coverage Factor (k) for 95%	2
confidence	
Expanded Uncertainty (U)	0.101 s

Final Result: 8.52 ± 0.10 s (at a 95% confidence level)


Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the various sources of uncertainty.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for DACT signal time measurement.

[Click to download full resolution via product page](#)

Caption: Logical relationship of uncertainty sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nationaltrainingcenter.com [nationaltrainingcenter.com]
- 2. dmp.com [dmp.com]
- 3. Fire Alarm Communication: Get Reliable Monitoring with DACTs, Cellular Dialers, and Modern IP Systems digitize-inc.com]
- 4. Understanding the Different Methods of Fire Alarm Monitoring - [Fireline](http://fireline.com) [fireline.com]
- 5. Fire Monitoring: What's the Best Technology? - Midwest Alarm Services midwestalarmservices.com

- 6. securityinfowatch.com [securityinfowatch.com]
- 7. Reddit - The heart of the internet [reddit.com]
- To cite this document: BenchChem. [A Comparative Guide to Uncertainty in DACT Performance Measurement]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b563095#uncertainty-budget-calculation-for-dact-measurement\]](https://www.benchchem.com/product/b563095#uncertainty-budget-calculation-for-dact-measurement)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com